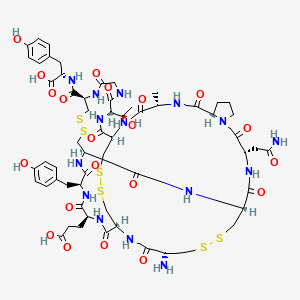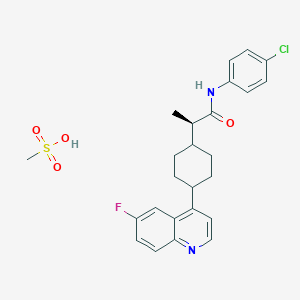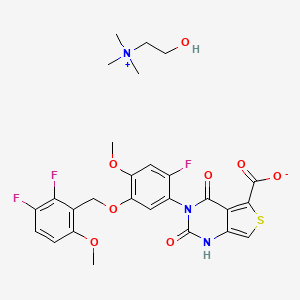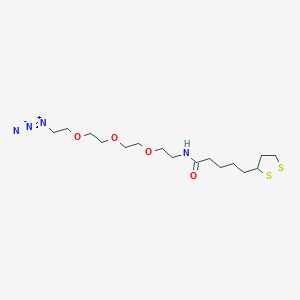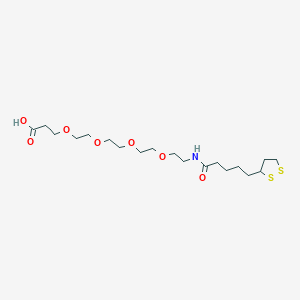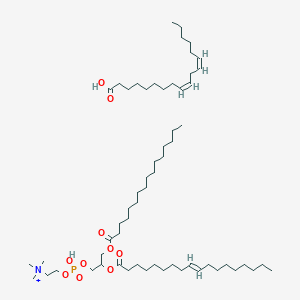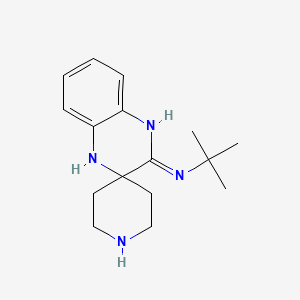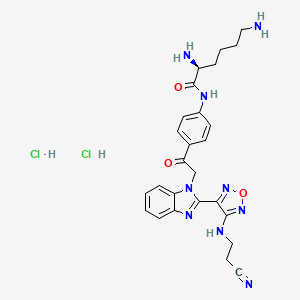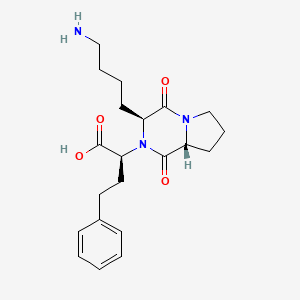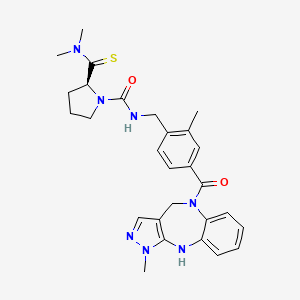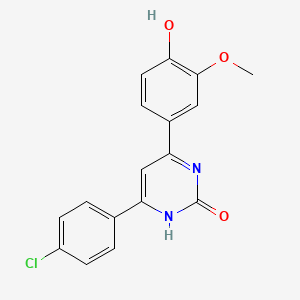
LSP4-2022
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LSP4-2022 is a potent and brain-penetrant mGlu4-selective orthosteric agonist . It inhibits neurotransmission in cerebellar slices from wild-type but not mGlu4 receptor-knockout mice . It has been shown to have pro-depressant activity .
Synthesis Analysis
The synthesis of LSP4-2022 was part of a rational design approach to develop subtype-selective orthosteric agonists for group III metabotropic glutamate receptors . The structures of LSP4-2022 possess multiple advantages for further optimization. Their aromatic ring offers multiple substitution sites to improve the performance of the ligand .Molecular Structure Analysis
The molecular weight of LSP4-2022 is 347.26, and its chemical formula is C13H18NO8P . The structure includes an aromatic ring and a distal carboxylate .Physical And Chemical Properties Analysis
LSP4-2022 has a molecular weight of 347.26 and a chemical formula of C13H18NO8P . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 9 rotatable bonds . Its topological polar surface area is 177.19 .Applications De Recherche Scientifique
Advanced Landslide Detection from Multisource Satellite Imagery
The 2022 Landslide4Sense (L4S) competition, organized by the Institute of Advanced Research in Artificial Intelligence, focused on landslide detection using multisource satellite imagery. This competition promoted interdisciplinary research in deep learning models for semantic segmentation tasks using satellite imagery, with models like Swin Transformer, SegFormer, and U-Net being highlighted. Advanced techniques like hard example mining, self-training, and mix-up data augmentation were used, showcasing the potential of these models in environmental monitoring and disaster management (Ghorbanzadeh et al., 2022).
Monitoring Nature's Calendar from Space
Research in land surface phenology (LSP) using satellite imagery has significantly contributed to understanding plant-climate interactions and ecosystem dynamics. Recent advances in sensor technologies and data fusion techniques have refined phenology details at higher spatiotemporal resolutions. This research is crucial for understanding environmental impacts on ecosystems and their adaptations and feedback to global climate change (Ma et al., 2022).
Fine-Resolution Land Surface Phenology Mapping
A study proposed a framework for mapping large-scale land surface phenology (LSP) at a fine resolution using a supercomputer and the spatiotemporal fusion of MODIS and Landsat images. This approach, which is valuable for phenology-related studies, demonstrates the potential of high-resolution satellite data in ecological and environmental monitoring (Ruan et al., 2023).
Laser Shock Peening in Maritime Industry
Laser Shock Peening (LSP) has been introduced to the U.S. Navy for enhancing the performance of metallic ship components. This application of LSP has shown benefits like mitigating stress corrosion cracking, increasing fatigue life, and enabling complex geometries formation. This indicates LSP's potential in improving material properties and durability in maritime applications (Medve et al., 2022).
Application of Low-Cost PM2.5 Sensors in Southeast Asia
The use of low-cost PM2.5 sensors in Southeast Asia has been identified as a breakthrough for environmental and health research. These sensors offer an affordable and effective way to monitor air quality and its impact on health, highlighting their potential in environmental science and public health research (Lung et al., 2022).
Orientations Futures
The development of LSP4-2022 has opened up new possibilities for creating subtype-selective ligands with therapeutic potential . The understanding of the differences in the binding mode between different mGlu subtypes offers a compelling basis for the design and optimization of future drug candidates . Further improvements and optimizations of the structure of LSP4-2022 are expected .
Propriétés
Numéro CAS |
1413405-33-0 |
|---|---|
Nom du produit |
LSP4-2022 |
Formule moléculaire |
C13H18NO8P |
Poids moléculaire |
347.26 |
Nom IUPAC |
(2S)-2-amino-4-({[4-(carboxymethoxy)phenyl](hydroxy)methyl}(hydroxy)phosphoryl)butanoic acid |
InChI |
InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1 |
Clé InChI |
BGOFVWMHMQISHB-NKUHCKNESA-N |
SMILES |
O=C(O)[C@@H](N)CCP(O)(C(C1=CC=C(OCC(O)=O)C=C1)O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LSP4-2022; LSP4 2022; LSP42022. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



